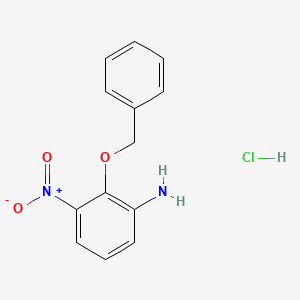

2-Benzyloxy-3-nitrophenylamine hydrochloride

Description

BenchChem offers high-quality 2-Benzyloxy-3-nitrophenylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-nitrophenylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-nitro-2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3.ClH/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10;/h1-8H,9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOYEKFAXAMAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Benzyloxy-3-nitrophenylamine hydrochloride" molecular structure

The following technical guide details the molecular architecture, synthetic pathways, and physicochemical characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride . This document is structured for researchers and medicinal chemists requiring high-fidelity data for drug development applications.

CAS Registry Number (Free Base): 217095-92-6 (Analogous Reference) CAS Registry Number (N-Boc Precursor): 217095-90-4 Molecular Formula: C₁₃H₁₃ClN₂O₃ (HCl Salt) Molecular Weight: 280.71 g/mol

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (also known as 2-benzyloxy-3-nitroaniline HCl) is a specialized trisubstituted benzene derivative serving as a critical "privileged scaffold" in medicinal chemistry. It functions primarily as a precursor for benzimidazoles and quinoxalines —heterocycles ubiquitous in kinase inhibitors (e.g., EGFR, BTK targets). The molecule features a unique substitution pattern where a bulky benzyloxy group is flanked by an electron-withdrawing nitro group and an electron-donating amino group, creating a highly functionalized core for divergent synthesis.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of an aniline core substituted at the ortho (C2) and meta (C3) positions relative to the amine (C1).

-

Steric Environment: The C2-benzyloxy group introduces significant steric bulk, forcing the C3-nitro group to rotate slightly out of planarity with the benzene ring to minimize repulsion. This "ortho-effect" influences downstream reactivity, particularly in reduction or nucleophilic substitution reactions.

-

Electronic Push-Pull:

-

Amine (C1): Strong

-donor (+M effect), activating the ring. -

Benzyloxy (C2):

-acceptor/- -

Nitro (C3): Strong

-acceptor (-M/-I effect), deactivating the ring but making the C2-C3 bond axis susceptible to nucleophilic attack if the benzyl group is removed.

-

Key Properties Table

| Property | Value / Description |

| Appearance | Yellow to orange crystalline solid (Free base); Off-white to pale yellow (HCl salt) |

| Solubility | Free Base: Soluble in DCM, EtOAc, DMSO. HCl Salt: Soluble in Water, MeOH, DMSO. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Estimated). The electron-withdrawing nitro group significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |

| H-Bond Donors | 3 (NH₃⁺) |

| H-Bond Acceptors | 4 (Nitro O, Ether O) |

Synthetic Pathways & Protocols

The synthesis of 2-benzyloxy-3-nitrophenylamine hydrochloride requires a strategic protection-deprotection sequence to prevent N-alkylation during the introduction of the benzyl ether. The most robust route utilizes 2-amino-3-nitrophenol as the starting material.

Reaction Flowchart (Graphviz)

Figure 1: Step-wise synthetic route from commercially available 2-amino-3-nitrophenol.

Detailed Experimental Protocols

Step 1: Selective N-Protection

Direct benzylation of the starting aminophenol often leads to mixtures of N-benzyl and O-benzyl products. Protecting the amine as a carbamate (Boc) ensures regiospecificity.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), THF.

-

Protocol: Dissolve 2-amino-3-nitrophenol (1.0 eq) in THF. Add TEA (1.2 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of the polar aminophenol spot.

Step 2: O-Benzylation (Williamson Ether Synthesis)

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF.[1][2][3]

-

Protocol:

-

Suspend the N-Boc intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

-

Add Benzyl bromide (1.1 eq) dropwise.

-

Stir at 60°C for 4-6 hours.

-

Workup: Pour into ice water. The product, tert-butyl (2-(benzyloxy)-3-nitrophenyl)carbamate, typically precipitates as a yellow solid. Filter and wash with hexane.

-

-

Critical Note: Benzyl bromide is a lachrymator; handle in a fume hood.[1]

Step 3: Deprotection and Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Protocol:

-

Dissolve the O-benzyl intermediate in minimal dioxane or DCM.

-

Add 4M HCl/Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2-3 hours. The solution will become cloudy as the amine hydrochloride salt precipitates.

-

Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic) and dry under vacuum.

-

Structural Characterization (Validation)

To validate the identity of 2-Benzyloxy-3-nitrophenylamine HCl, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.30 - 7.50 | Multiplet | 5H | Benzyl aromatic protons (Ph-H ) |

| 7.65 | Doublet (d) | 1H | C4-H (Adjacent to Nitro) |

| 7.10 | Triplet (t) | 1H | C5-H |

| 7.25 | Doublet (d) | 1H | C6-H (Adjacent to Amine) |

| 5.15 | Singlet (s) | 2H | Benzylic -O-CH ₂-Ph |

| 9.50 - 10.50 | Broad Singlet | 3H | Ammonium -NH ₃⁺ (Exchangeable with D₂O) |

Mass Spectrometry (ESI-MS)

-

Expected m/z: 245.09 [M+H]⁺ (Free base cation).

-

Fragmentation: Loss of benzyl group (91 Da) is a common fragmentation pathway, showing a peak at m/z ~154 (2-amino-3-nitrophenol core).

Functional Reactivity & Applications

This molecule is a "gateway" intermediate. The presence of the nitro group at C3 and the protected oxygen at C2 allows for versatile downstream chemistry:

-

Benzimidazole Formation: Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields 2-benzyloxy-1,3-diaminobenzene . Reaction with aldehydes or carboxylic acids then cyclizes to form 4-benzyloxy-benzimidazoles.

-

Sandmeyer Reactions: The primary amine can be converted to a halide (Cl, Br, I) via diazonium salts, allowing for further functionalization of the C1 position while retaining the C3-nitro group.

-

Deprotection: The benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to reveal the phenol, regenerating the 2-hydroxy-3-nitroaniline core for solubility tuning.

References

-

Preparation of N-Boc Intermediate: GuideChem CAS Database. "tert-butyl (2-(benzyloxy)-3-nitrophenyl)carbamate Basic Information." CAS# 217095-90-4.[4] Link

- Starting Material Synthesis: King, H. "2-Amino-3-nitrophenol." Journal of the Chemical Society, 1927, p. 1057. (Classic synthesis of the aminophenol core).

-

General Benzylation Protocol: Pradhan, P. P., et al. "Oxidative cleavage of benzylic ethers." Journal of Organic Chemistry, 2009, 74, 9501-9504. Link

-

Nitro Reduction Methodologies: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Molecular Structure and Spectroscopic Overview

2-Benzyloxy-3-nitrophenylamine hydrochloride is an aromatic amine containing a benzyloxy substituent and a nitro group. The hydrochloride salt form influences the spectroscopic behavior of the amine group. A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.[1][2]

Caption: Chemical structure of 2-Benzyloxy-3-nitrophenylamine Hydrochloride.

The following sections detail the expected outcomes from each major spectroscopic technique, along with the underlying principles and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[3] For 2-Benzyloxy-3-nitrophenylamine hydrochloride, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex due to the presence of two aromatic rings. The use of a high-field instrument (e.g., 300 MHz or higher) is recommended for better resolution.[4]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (Benzyl) | 7.30 - 7.50 | Multiplet | - | The five protons of the benzyl group will appear as a complex multiplet. |

| Aromatic (Nitrophenyl) | 7.00 - 8.00 | Multiplet | ~7-9 | The three protons on the substituted ring will show distinct signals, likely doublets or triplets, influenced by the electron-withdrawing nitro group and electron-donating amine and benzyloxy groups. |

| Benzylic CH₂ | ~5.20 | Singlet | - | This singlet corresponds to the two protons of the methylene bridge. |

| Ammonium NH₃⁺ | > 10 (variable) | Broad Singlet | - | As a hydrochloride salt, the amine protons will be protonated and exchangeable. The chemical shift is highly dependent on solvent and concentration.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-NO₂ | >140 | The carbon atom attached to the nitro group is significantly deshielded. |

| Aromatic C-O | ~150-160 | The carbon atom of the ether linkage on the nitrophenyl ring. |

| Aromatic C-N | ~130-140 | The carbon atom attached to the ammonium group. |

| Aromatic (Unsubstituted) | 115 - 130 | Aromatic carbons without direct heteroatom substitution. |

| Aromatic (Benzyl) | 127 - 137 | Carbons of the benzyl group ring. |

| Benzylic CH₂ | ~70 | The methylene bridge carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzyloxy-3-nitrophenylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine salts to observe the NH protons.

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.[1][6] The spectrum of 2-Benzyloxy-3-nitrophenylamine hydrochloride will exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Ammonium) | N⁺-H Stretch | 2800 - 3200 | Broad, Strong |

| C-H (Aromatic) | C-H Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | C=C Stretch | 1450 - 1600 | Medium to Strong |

| N=O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| N=O (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |

| C-O (Ether) | C-O Stretch | 1200 - 1275 | Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the major absorption peaks and assign them to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8][9] For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique, which will likely show the protonated molecule of the free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 245.09 | This corresponds to the protonated free base (C₁₃H₁₃N₂O₃⁺). The exact mass will be slightly different. |

| [M-NO₂]⁺ | 199.10 | Fragmentation involving the loss of the nitro group. |

| [C₇H₇]⁺ | 91.05 | A common and stable fragment corresponding to the benzyl cation (tropylium ion). |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the free base. Analyze the fragmentation pattern to gain further structural information.

Integrated Spectroscopic Analysis Workflow

A systematic approach is crucial for the complete and accurate characterization of a novel or synthesized compound.

Caption: Workflow for the Spectroscopic Characterization of the Target Compound.

Conclusion

The spectroscopic characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride requires a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols to assist researchers in confirming the structure and purity of this compound. By correlating the predicted data with experimentally obtained spectra, scientists can achieve a high degree of confidence in the identity of their material, a fundamental requirement for further research and development.

References

-

DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

-

Request PDF. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

PubMed. (2024, May 15). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

-

Bohrium. (2023, December 20). comparison-of-3-nitrophenylhydrazine-o-benzyl-hydroxylamine-and-2-picolylamine-derivatizations-for-analysis-of-short-chain-fatty-acids-through-liquid-chromatography-coupled-with-tandem-mass-spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-benzyl-n'-(o-nitrophenyl)-piperazine hydrochloride. Retrieved from [Link]

-

MDPI. (2024, May 19). Spectroscopy in Characterization of Materials—Developments. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón - INMA. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-2-fluoro-6-nitroaniline. Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

- 1. Spectroscopy in Characterization of Materials—Developments [mdpi.com]

- 2. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 3. eprints.usm.my [eprints.usm.my]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Strategic Utilization of 2-Benzyloxy-3-nitrophenylamine Hydrochloride in Medicinal Chemistry

This is an in-depth technical guide on the medicinal chemistry applications of 2-Benzyloxy-3-nitrophenylamine hydrochloride .

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (CAS: 847657-55-0 / Free Base Analogues) is a high-value synthetic intermediate primarily utilized as a precursor for 4-substituted benzimidazoles , quinoxalines , and benzotriazoles . Its structural uniqueness lies in the vicinal arrangement of the amino, benzyloxy, and nitro groups (1-amino-2-benzyloxy-3-nitrobenzene).

For medicinal chemists, this compound solves a critical design challenge: accessing the 4-position of the benzimidazole scaffold with a protected oxygen functionality. This position is notoriously difficult to functionalize via direct electrophilic aromatic substitution on the heterocycle. By introducing the oxygen (as a benzyl ether) before cyclization, this building block enables the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators with precise regiochemical control.

Chemical Profile & Structural Logic

Structural Identity

-

IUPAC Name: 2-(Benzyloxy)-3-nitroaniline hydrochloride

-

Core Scaffold: 1,2,3-Trisubstituted Benzene

-

Key Functional Groups:

-

Primary Amine (C1): Nucleophilic handle for initial condensation or diazotization.

-

Benzyloxy Ether (C2): A robust protecting group for a phenol, stable to basic conditions but cleavable by hydrogenolysis or Lewis acids.

-

Nitro Group (C3): A "masked" amine. Reduction yields a 1,2-diamine (with the C1 amine), the critical precursor for imidazole ring formation.

-

The Hydrochloride Advantage

The free base of 2-benzyloxy-3-nitroaniline is often a low-melting solid or oil prone to oxidation (darkening) upon storage. The hydrochloride salt form stabilizes the amine, preventing N-oxidation and dimerization, ensuring consistent stoichiometry in sensitive metal-catalyzed cross-couplings or reduction reactions.

Synthetic Utility: The "Privileged Scaffold" Generator

The primary utility of this compound is its conversion into 3-benzyloxy-1,2-phenylenediamine , a gateway to three major heterocyclic classes.

Pathway A: 4-Benzyloxybenzimidazoles (Kinase Inhibitors)

This is the most dominant application. Benzimidazoles are "privileged structures" in drug discovery, serving as bioisosteres for purines (ATP) in kinase inhibitors.

-

Mechanism: Reduction of the nitro group yields the vicinal diamine. Condensation with carboxylic acids, aldehydes, or orthocarbonates closes the imidazole ring.

-

Regiochemistry: The resulting benzimidazole has an oxygen substituent at the 4-position .

-

Application: The benzyl group can be retained as a hydrophobic pharmacophore or removed (H2/Pd) to reveal a 4-hydroxybenzimidazole , which can participate in critical hydrogen bonding interactions within an enzyme pocket (e.g., acting as a hydrogen bond donor/acceptor).

Pathway B: Quinoxalines (Intercalators & Antivirals)

Condensation of the reduced diamine with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 5-benzyloxyquinoxalines . These scaffolds are prominent in DNA-intercalating agents and certain antiviral proteases.

Pathway C: Benzotriazoles

Diazotization of the reduced diamine yields 4-benzyloxybenzotriazole . This scaffold is increasingly explored in peptide mimetics and as a bioisostere for indoles.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways from 2-Benzyloxy-3-nitroaniline. The reduction step is the critical gateway.

Critical Reaction Engineering: Chemoselectivity

The most significant technical challenge when working with this molecule is the chemoselective reduction of the nitro group in the presence of the benzyl ether.

The Challenge: Hydrogenolysis Risk

Standard nitro reduction conditions (H₂ + Pd/C) often lead to debenzylation , cleaving the benzyl ether to a phenol simultaneously with nitro reduction. This yields 3-hydroxy-1,2-phenylenediamine, which is highly unstable and prone to rapid oxidation (polymerization).

The Solution: Validated Reduction Protocols

To retain the benzyl protecting group, specific non-hydrogenolytic conditions must be used.

| Method | Reagents | Outcome | Suitability |

| Chemical Reduction | Fe / NH₄Cl / EtOH / H₂O | Excellent | Best for scale-up. Retains O-Bn. Mild pH. |

| Dissolving Metal | Zn / AcOH | Good | Retains O-Bn. Acidic conditions may affect acid-labile groups. |

| Catalytic Hydrogenation | H₂ / Pt/C (Sulfided) | Fair/Good | Platinum is less active for O-Bn hydrogenolysis than Palladium. |

| Standard Hydrogenation | H₂ / Pd/C | Poor | Rapid loss of O-Bn group (unless intentional). |

Medicinal Chemistry Applications

Kinase Inhibitor Design (ATP-Site Binders)

In the design of Type I/II kinase inhibitors, the "hinge binder" region often utilizes a heterocycle.

-

Strategy: Use 2-benzyloxy-3-nitroaniline to build a 4-benzyloxybenzimidazole .

-

SAR Logic: The 4-position points towards the "Solvent Front" or the "Ribose Pocket" depending on binding orientation.

-

Late-Stage Diversification: The benzyl group can be removed (H₂/Pd/C) in the final step to yield a phenol. This phenol can then be alkylated with solubilizing groups (e.g., PEG chains, piperazines) to tune ADME properties without altering the core binding mode.

GPCR Ligands (Angiotensin & Opioid Receptors)

Benzimidazoles derived from this scaffold mimic the biphenyl-tetrazole moiety found in Sartans (Angiotensin II antagonists). The 4-benzyloxy group provides steric bulk that can lock the biaryl conformation, improving receptor subtype selectivity.

Prodrug Strategies

The benzyl ether can serve as a metabolically stable "mask" for a phenolic drug. Alternatively, if the target requires a free phenol, the benzyl group acts as a protecting group during synthesis, removed only in the final step to release the active pharmacophore.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Fe/NH₄Cl Method)

This protocol reduces the nitro group while preserving the benzyl ether.

-

Setup: In a 250 mL round-bottom flask, suspend 2-benzyloxy-3-nitroaniline hydrochloride (1.0 eq) in a mixture of Ethanol (10 vol) and Water (2 vol).

-

Activation: Add Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (System: 50% EtOAc/Hexane). The yellow starting material will fade to a colorless/pale brown intermediate.

-

Workup: Once complete (typically 2-4 hours), filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to yield 3-benzyloxy-1,2-phenylenediamine as a viscous oil or low-melting solid.

-

Note: Use immediately in the next step to avoid oxidation.

-

Protocol 2: Cyclization to 2-Methyl-4-benzyloxybenzimidazole

A standard test reaction to validate the scaffold.

-

Reagents: Dissolve the fresh diamine (from Protocol 1) in Triethyl orthoacetate (3.0 eq).

-

Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

-

Reaction: Heat to 100°C for 3 hours.

-

Purification: Cool to room temperature. The product often precipitates. If not, evaporate volatiles and purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Result: 4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole.

Safety & Handling

-

Nitroanilines: Potentially mutagenic and toxic if inhaled or absorbed through skin. Handle in a fume hood.

-

Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.

-

Hydrochloride Salt: Hygroscopic. Store in a desiccator at room temperature.

References

-

Synthesis of Benzimidazoles from o-Phenylenediamines

- Title: "Recent Advances in the Synthesis of Benzimidazoles"

- Source:Chemical Reviews

-

URL:[Link]

-

Chemoselective Nitro Reduction Protocols

- Title: "Selective reduction of nitro compounds in the presence of other reducible groups"

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Benzimidazole Scaffolds in Kinase Inhibitors

- Title: "Benzimidazole Deriv

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

General Reactivity of 2-Alkoxy-3-nitroanilines

- Title: "Synthesis and reactivity of 4-alkoxybenzimidazoles"

- Source:Tetrahedron Letters

-

URL:[Link]

Synthesis of "2-Benzyloxy-3-nitrophenylamine hydrochloride" from 2-amino-3-nitrophenol

An In-depth Technical Guide to the Regioselective Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride from 2-amino-3-nitrophenol. The core challenge in this transformation is achieving regioselective O-alkylation in the presence of a more nucleophilic amino group. This document details a robust, three-step strategy based on a protective group methodology that ensures high yield and purity of the target compound. We will explore the mechanistic rationale behind each step, present a detailed, field-proven experimental protocol, discuss critical analytical characterization techniques, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic intermediates.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of alkoxy anilines from aminophenols is a common transformation in medicinal and materials chemistry. However, the presence of two nucleophilic centers—the amino (-NH2) and hydroxyl (-OH) groups—on the same aromatic ring presents a significant regioselectivity challenge. Direct alkylation of 2-amino-3-nitrophenol with a benzyl halide under basic conditions would likely result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to low yields and complex purification challenges.

To overcome this, a protection-alkylation-deprotection strategy is the most reliable approach.[1][2] This guide focuses on a highly efficient method that involves:

-

Selective Protection: The amino group is reversibly protected by condensation with benzaldehyde to form a stable N-benzylidene imine (Schiff base).

-

O-Benzylation: The free phenolic hydroxyl group is then alkylated with benzyl bromide via a Williamson ether synthesis.

-

Deprotection & Salt Formation: The imine protecting group is removed by acid-catalyzed hydrolysis, which simultaneously protonates the regenerated amino group to yield the stable hydrochloride salt of the final product.

This sequence ensures that the benzylation occurs exclusively at the desired oxygen atom, providing a clean and efficient route to the target molecule.

Mechanistic Pathway and Workflow

The entire synthetic sequence is designed to control the reactivity of the nucleophilic sites at each stage.

Step 1: Amine Protection via Imine Formation

The synthesis commences with the protection of the primary amine. The condensation of 2-amino-3-nitrophenol with benzaldehyde is a spontaneous reaction that forms a Schiff base, or imine. This transformation effectively "masks" the nucleophilicity of the amino group, preventing it from competing in the subsequent alkylation step.

Step 2: Williamson Ether Synthesis

With the amine protected, the phenolic hydroxyl group is the only remaining acidic proton. A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, forming the desired carbon-oxygen bond and yielding the O-benzylated intermediate.[3][4]

Step 3: Hydrolysis and Salt Formation

The final step involves the deprotection of the amino group. The imine is readily hydrolyzed under acidic conditions. The addition of hydrochloric acid protonates the imine nitrogen, making the imine carbon highly electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate is unstable and collapses, releasing benzaldehyde and the free primary amine. The excess acid then protonates the amine, forming the thermodynamically stable 2-Benzyloxy-3-nitrophenylamine hydrochloride, which often precipitates from the reaction medium, aiding in its isolation and purification.[1][2]

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-3-nitrophenol | ≥98% | Standard Supplier | Starting Material |

| Benzaldehyde | ≥99%, Reagent Grade | Standard Supplier | Protecting Agent |

| Benzyl Bromide | ≥98%, Stabilized | Standard Supplier | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base |

| Acetone | Anhydrous, ACS Grade | Standard Supplier | Reaction Solvent |

| Methanol | ACS Grade | Standard Supplier | Reaction Solvent |

| Hydrochloric Acid (HCl) | 37% (12 M), Reagent Grade | Standard Supplier | Deprotection/Salt Formation |

| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction/Washing |

| Hexanes | ACS Grade | Standard Supplier | Washing |

| Deionized Water | Type II or higher | In-house | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Supplier | Drying Agent |

Detailed Experimental Protocol

This protocol is based on established procedures for the selective alkylation of aminophenols.[1][2]

Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (per 10 mmol SM) | Volume |

| 2-Amino-3-nitrophenol | 154.12 | 1.0 | 1.54 g | - |

| Benzaldehyde | 106.12 | 1.0 | 1.06 g | 1.01 mL |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | - |

| Benzyl Bromide | 171.04 | 1.0 | 1.71 g | 1.2 mL |

| Methanol | - | - | - | ~40 mL |

| Acetone | - | - | - | ~100 mL |

| Hydrochloric Acid (1 M) | - | - | - | As required |

Step 1: Protection of the Amino Group (Imine Formation)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrophenol (1.54 g, 10 mmol).

-

Add methanol (40 mL) to the flask and stir until the solid is fully dissolved.

-

Add benzaldehyde (1.01 mL, 10 mmol) dropwise to the solution at room temperature.

-

Stir the resulting solution for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

After 1 hour, remove the solvent in vacuo using a rotary evaporator to yield the crude N-benzylideneaminophenol intermediate as a solid residue. This crude product is typically used in the next step without further purification.

Step 2: O-Benzylation of the Phenolic Hydroxyl Group

-

To the flask containing the crude imine intermediate, add acetone (100 mL), anhydrous potassium carbonate (2.76 g, 20 mmol), and benzyl bromide (1.2 mL, 10 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 18-24 hours. Monitor the reaction progress by TLC until the starting imine spot has been completely consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic solids (potassium carbonate and potassium bromide) through a pad of Celite. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate in vacuo to obtain the crude O-benzylated imine intermediate as an oil or solid.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude O-benzylated imine intermediate in a suitable solvent such as ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel.

-

Add 1 M hydrochloric acid (50 mL) to the separatory funnel and shake vigorously for 5-10 minutes to effect hydrolysis.

-

The hydrochloride salt of the product is often poorly soluble in both the organic and aqueous layers and may precipitate at the interface or in the aqueous layer.

-

Separate the two layers. If a precipitate has formed, it can be collected by filtration. If the product remains in the aqueous layer, it can be isolated by extraction or concentration.

-

For purification, wash the collected solid product with a small amount of cold water to remove any remaining inorganic salts, followed by a wash with ethyl acetate or diethyl ether to remove the benzaldehyde byproduct.[5]

-

Dry the resulting solid, 2-Benzyloxy-3-nitrophenylamine hydrochloride, under vacuum to a constant weight.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | - Aromatic protons (multiplets) in the range of δ 6.5-8.0 ppm. - Benzyl CH₂ protons (singlet) around δ 5.1 ppm.[6] - Amine protons (broad singlet) which may be exchanged with D₂O. - Phenyl protons of the benzyl group (multiplet) around δ 7.3-7.5 ppm.[6] |

| ¹³C NMR | Structural Confirmation | - Characteristic benzylic CH₂ carbon signal around 70-71 ppm.[6] - Aromatic carbon signals in the range of 110-150 ppm. |

| FT-IR | Functional Group Analysis | - N-H stretching vibrations for the amine salt (~3200-3400 cm⁻¹). - C-O-C ether stretching (~1250 cm⁻¹). - N-O stretching for the nitro group (~1530 and 1350 cm⁻¹). |

| Mass Spec (ESI+) | Molecular Weight | Expected [M+H]⁺ for the free amine (C₁₃H₁₂N₂O₃) at m/z 245.09. |

| Melting Point | Purity Assessment | A sharp melting point is indicative of high purity. |

Safety and Hazard Management

The synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

Caption: Summary of primary hazards for key reagents.

-

Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended when handling benzyl bromide), and chemical splash goggles at all times.[7]

-

Handling Benzyl Bromide: Benzyl bromide is a strong lachrymator and corrosive.[8] It should be handled with extreme care, using a syringe or cannula for transfers. Have a quenching solution (e.g., sodium bicarbonate) ready in case of spills.

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting and Field Insights

-

Incomplete Imine Formation: If TLC analysis shows significant remaining 2-amino-3-nitrophenol after 1 hour, the reaction can be gently warmed to 40°C or a catalytic amount of acetic acid can be added to facilitate the condensation.

-

Slow O-Benzylation: The reaction rate is dependent on the base and solvent. If the reaction is slow, ensure the potassium carbonate is truly anhydrous. Using a more polar aprotic solvent like DMF can accelerate the Sₙ2 reaction, but may require higher temperatures for removal.[3]

-

Formation of Byproducts: The primary byproduct from direct alkylation is the N-benzylated compound. The protection strategy described here largely mitigates this. If N-benzylation is observed, it indicates incomplete imine formation before the addition of benzyl bromide.

-

Purification of the Final Salt: If the hydrochloride salt does not precipitate cleanly, the aqueous layer can be washed several times with diethyl ether to remove benzaldehyde before concentrating the aqueous layer. Alternatively, the combined organic layers can be extracted with HCl, and the product-containing aqueous layers can be combined and processed.[5]

Conclusion

The synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride is effectively and reliably achieved through a three-step sequence involving amine protection, Williamson ether synthesis, and subsequent deprotection. This strategy successfully navigates the inherent challenge of regioselectivity posed by the bifunctional 2-amino-3-nitrophenol starting material. By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain the target compound in high yield and purity, ready for use in further synthetic applications.

References

-

Selective alkylation of aminophenols - ResearchGate. [Link]

-

(PDF) Selective alkylation of aminophenols - ResearchGate. [Link]

- US2027902A - Production of n-substituted aminophenols - Google P

-

2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem. [Link]

-

SAFETY DATA SHEET - Durham Tech. [Link]

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

-

2-amino-3-nitrophenol synthesis - where to start?? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

-

Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide - Amazon AWS. [Link]

-

Synthesis of a) 2-Nitro-4-(benzyloxy)aniline - PrepChem.com. [Link]

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. [Link]

-

Reaction Times and Yields in de-O-benzylation Reactions - ResearchGate. [Link]

-

Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa - SciELO. [Link]

-

How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. reddit.com [reddit.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. echemi.com [echemi.com]

- 8. durhamtech.edu [durhamtech.edu]

Physicochemical Profiling of Substituted Benzyloxyanilines: A Technical Guide for Lead Optimization

The following technical guide details the physicochemical characterization of substituted benzyloxyanilines. This document is structured for application scientists and medicinal chemists, moving from molecular theory to validated experimental protocols.

Executive Summary & Structural Significance

Substituted benzyloxyanilines (

The scaffold consists of two distinct domains linked by an ether spacer:

-

The Aniline Head (

): A polar, ionizable region often involved in hydrogen bonding (e.g., with the hinge region of kinases). -

The Benzyloxy Tail (

): A lipophilic domain that occupies hydrophobic pockets (e.g., the specificity pouch in enzymes).

Understanding the physicochemical interplay between these domains—specifically how substituents modulate pKa , Lipophilicity (LogP) , and Solubility —is the difference between a high-affinity binder and a bioavailable drug.

Electronic Structure & Hammett Correlation

The reactivity and ionization of the aniline nitrogen are governed by the electronic nature of the benzyloxy group and its substituents.

The Regiochemistry Switch

The position of the benzyloxy ether linkage relative to the amine is the primary determinant of basicity.

-

Para-Substitution (

-benzyloxyaniline): The oxygen atom acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density on the nitrogen, raising the pKa (typically 5.2 – 5.4 , comparable to -

Meta-Substitution (

-benzyloxyaniline): Resonance is decoupled. The oxygen exerts only an Electron Withdrawing Inductive effect (-I), lowering the pKa (typically 4.0 – 4.2 ).

Substituent Effects on the Benzyl Ring

Substituents on the distal benzyl ring (

-

Halogens (F, Cl): Significantly increase LogP (lipophilicity) and metabolic stability (blocking P450 oxidation) but have negligible effect on the aniline pKa.

-

Nitro/Cyano: Lower LogP slightly due to polarity but introduce toxicity risks.

Critical Physicochemical Parameters[1][2][3][4][5][6]

Lipophilicity (LogP vs. LogD)

For benzyloxyanilines, the benzyl moiety drives high lipophilicity.

-

Typical LogP: 2.5 – 4.0 (depending on substitution).

-

LogD (pH 7.4): Since the pKa is ~4–5, the molecule is predominantly neutral at physiological pH. Thus,

.

Aqueous Solubility

These compounds generally exhibit low intrinsic aqueous solubility (

-

Solubility Strategy: Salt formation (e.g., Hydrochloride or Mesylate salts) is required for formulation, protonating the amine to disrupt the crystal lattice.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput LogP Determination via HPLC

Rationale: Traditional shake-flask methods are too slow for SAR series. Gradient HPLC correlates retention time with lipophilicity.[1][2]

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6 to ensure ionization? No, for LogP we want neutral. Use Ammonium Acetate pH 7.0 for LogD or extrapolate).

-

Correction: To measure true LogP (neutral form), use a buffer at pH > pKa + 2. Use 20 mM Ammonium Bicarbonate (pH 8.5) .

-

Standard Curve: Toluene, Naphthalene, Triphenylene (known LogP values).

Workflow:

-

Calibration: Inject standards and plot

(capacity factor) vs. Literature LogP. -

Sample Run: Inject 10 µL of 100 µM benzyloxyaniline sample.

-

Calculation:

Derive LogP from the calibration slope. -

Validation: If

for standards, recalibrate column temperature (

Protocol B: Potentiometric pKa Determination

Rationale: UV-metric methods fail if the UV shift upon ionization is weak. Potentiometry is the gold standard for anilines.

Workflow:

-

Preparation: Dissolve 2-3 mg of compound in 10 mL of ISA water (Ionic Strength Adjusted, 0.15 M KCl). Note: If insoluble, use a co-solvent method (Methanol/Water ratios of 20%, 30%, 40%) and Yasuda-Shedlovsky extrapolation to 0% organic.

-

Titrant: 0.1 N HCl (standardized).

-

Execution: Titrate from pH 2.0 to 10.0 under

atmosphere (to exclude -

Analysis: Identify the inflection point using the second derivative of the titration curve.

-

Self-Check: If pKa < 3, potentiometry is inaccurate; switch to NMR titration.

-

Synthesis & Optimization Workflow

The synthesis of these moieties must avoid oxidation of the aniline. The standard self-validating pathway is the Williamson Ether Synthesis followed by Nitro Reduction .

Visualization: Synthesis & Profiling Logic

The following diagram illustrates the critical path from raw materials to physicochemical data.

Caption: Synthesis and physicochemical profiling workflow for substituted benzyloxyanilines.

Case Study: EGFR Inhibitors

In the context of EGFR tyrosine kinase inhibitors, the benzyloxyaniline moiety is often a key structural element. For instance, in Gefitinib and Erlotinib analogs, the aniline ring binds to the hinge region via hydrogen bonds, while the substituted benzyl tail extends into the hydrophobic pocket.

Key Physicochemical Insight:

-

3-Chloro-4-fluoroanilines: Commonly used due to their optimal balance of lipophilicity (LogP ~3.5) and metabolic stability (fluorine blocks oxidation).

-

Solubility Challenge: The high lipophilicity of the benzyl tail often necessitates formulation as a salt (e.g., Gefitinib is marketed as a free base but formulated with excipients to aid dissolution; Erlotinib is a hydrochloride salt).

Data Summary Table

The table below summarizes typical physicochemical properties for representative benzyloxyanilines.

| Compound | Substituent (Benzyl Ring) | pKa (Aniline N) | LogP (Neutral) | Aqueous Solubility (pH 7.4) | Notes |

| 4-Benzyloxyaniline | -H | 5.35 | 2.52 | Low (< 0.1 mg/mL) | Reference standard. |

| 3-Chloro-4-fluoro- | 3-Cl, 4-F | 3.98 | 3.45 | Very Low (< 0.01 mg/mL) | Common in EGFR inhibitors. |

| 4-(Methylsulfonyl)- | 4-SO2Me | 4.80 | 1.85 | Moderate (~0.5 mg/mL) | Polar tail improves solubility. |

| 3-Ethynyl- | 3-C≡CH | 4.10 | 2.90 | Low | Reactive "warhead" precursor. |

Note: Values are approximate based on structure-property relationships and literature averages.

References

-

BenchChem. (2025).[3] Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2002). Lipophilicity and pKa estimates from gradient high-performance liquid chromatography. PubMed.[4] Retrieved from

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. Retrieved from

-

Creative Bioarray. Lipophilicity and pKa Assays. Retrieved from

-

ResearchGate. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Retrieved from

Sources

- 1. scispace.com [scispace.com]

- 2. Lipophilicity and pKa estimates from gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Role of benzyloxy group as a protecting group in synthesis

The benzyloxy (Bn) group is the "workhorse" of organic synthesis—deceptively simple in structure yet chemically robust. It is not merely a mask for a hydroxyl group; it is a strategic tool used to modulate the electronic and steric environment of a molecule during complex assembly.

This guide moves beyond standard textbook definitions to explore the mechanistic causality behind benzylation strategies, advanced installation/deprotection protocols, and the "insider" techniques required for high-stakes drug development.

The Strategic Profile: Why Benzyl?

The benzyl ether (

Stability Matrix

The Bn group’s primary asset is its resistance to harsh conditions that cleave other groups.[1]

| Condition | Stability | Notes |

| Basic / Nucleophilic | Excellent | Stable to |

| Acidic | Good | Stable to dilute |

| Oxidative | Variable | Stable to |

| Reductive | Poor | Primary cleavage vector. Labile to |

| Fluoride | Excellent | Completely orthogonal to silyl ethers ( |

Advanced Installation Protocols

While the Williamson ether synthesis is the standard, it fails with base-sensitive substrates (e.g., those prone to

Tier 1: The Standard (Williamson)

-

Reagents:

or -

Solvent: DMF or THF.

-

Mechanism:

. -

Critical Safety Note: The reaction of

in DMF can be runaway exothermic on scale. Ensure temperature control (<60°C).

Tier 2: Acid-Catalyzed (Trichloroacetimidate)

Used when the substrate cannot tolerate strong bases.

-

Reagents: Benzyl trichloroacetimidate (

) + -

Mechanism: Protonation of imidate

loss of trichloroacetamide

Tier 3: Neutral & Bench-Stable (The Dudley Reagent)

For highly sensitive substrates where neither acid nor base is permissible.

-

Conditions: Toluene or Trifluorotoluene (PhCF3), warming (typically 60-80°C).

-

Mechanism: Thermal decomposition generates a benzyl cation equivalent and a neutral pyridone byproduct.

Figure 1: Mechanistic pathway of the Dudley Reagent, avoiding acidic/basic extremes.

Deprotection Dynamics

Removing the Bn group requires precision. The two dominant modes are Hydrogenolysis (surface chemistry) and Lewis Acid Cleavage (solution chemistry).

Method A: Catalytic Hydrogenolysis (

)

This is the cleanest method but often lacks selectivity in the presence of alkenes, alkynes, or halides.

-

Standard Protocol: 10% Pd/C (10 wt% loading),

(1 atm balloon), MeOH or EtOH. -

The "Poisoning" Strategy (Selectivity Hack): To selectively deprotect a Cbz group or reduce an olefin without touching the Benzyl ether, add a nitrogenous base (Pyridine or

) to the reaction.

Figure 2: Surface mechanism of hydrogenolysis and the inhibition effect of catalyst poisons.

Method B: Lewis Acid Cleavage (

)

Essential when the molecule contains reducible groups (alkenes, azides) that must survive.

-

Reagent:

(1M in DCM).[10] -

Temperature: -78°C.[10]

-

The Critical Additive: Pentamethylbenzene .

-

Why?

cleaves the C-O bond to generate a benzyl cation. Without a scavenger, this cation will re-attack the substrate (Friedel-Crafts alkylation) or polymerize. Pentamethylbenzene acts as a "cation sink," trapping the benzyl group irreversibly.

-

Orthogonality & Decision Making

In multi-step synthesis, the Bn group must be chosen based on what other groups are present.[11]

| If you have... | Can you use Bn? | Deprotection Strategy |

| PMB (p-Methoxybenzyl) | YES | Orthogonal. Remove PMB with DDQ (oxidative). Bn remains intact.[10] Remove Bn with |

| TBDMS / TIPS | YES | Orthogonal. Remove Silyl with TBAF/HF. Bn remains intact.[10] |

| Acetonide (Isopropylidene) | YES | Orthogonal. Remove Acetonide with aqueous acid ( |

| Alkenes / Alkynes | CAUTION | |

| Cbz (Carboxybenzyl) | NO | Not Orthogonal. Both cleaved by |

Experimental Protocols

Protocol 1: Neutral Benzylation with Dudley Reagent

Reference: J. Org. Chem. 2007, 72, 9803.

-

Setup: Dissolve alcohol (1.0 equiv) in trifluorotoluene (

, 0.1 M). -

Reagent: Add 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv) and MgO (2.0 equiv, acid scavenger).

-

Reaction: Heat to 85°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove MgO/pyridone salts. Concentrate.

-

Purification: Flash chromatography.

-

Note: This avoids the strong base of NaH and the strong acid of imidate chemistry.

-

Protocol 2: Chemoselective Debenzylation with

Reference: Synlett 2008, 1977.[13]

-

Setup: Dissolve substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry DCM under Argon. Cool to -78°C.[10]

-

Addition: Add

(1M in DCM, 3.0 equiv) dropwise. -

Monitor: Stir at -78°C. Reaction is usually fast (<1 hour).

-

Quench: Quench with MeOH/Et3N at -78°C before warming.

-

Workup: Aqueous extraction. The pentamethylbenzene-benzyl adduct is non-polar and easily separated from the polar alcohol product during chromatography.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014.[6] (The foundational text for stability data).[12]

-

Dudley Reagent (Synthesis & Application): Poon, K. W. C.; Dudley, G. B. J. Org. Chem.2006 , 71, 3923. Link

-

Dudley Reagent (Full Scope): Tummatorn, J.; Albiniak, P. A.; Dudley, G. B. J. Org. Chem.2007 , 72, 8962. Link

-

Pd/C Poisoning (Selectivity): Sajiki, H. Tetrahedron Lett.[5]1995 , 36, 3465.[5] Link

-

BCl3/Pentamethylbenzene Debenzylation: Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Synlett2008 , 1977.[13][14] Link

-

PMB vs Bn Selectivity: Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. Tetrahedron1986 , 42, 3021. Link

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Dudley Reagents [sigmaaldrich.com]

- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

The Multifaceted Biological Activities of Nitrophenylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Therapeutic Potential of Nitrophenylamine Scaffolds

Nitrophenylamine derivatives, a class of organic compounds characterized by a nitro group and an amine group attached to a phenyl ring, represent a significant scaffold in medicinal chemistry. The electronic properties conferred by the electron-withdrawing nitro group and the versatile amino functionality allow for a vast array of structural modifications, leading to a broad spectrum of biological activities.[1][2][3] This versatility has positioned nitrophenylamine derivatives as promising candidates in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted 2-nitroaniline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[1] The anticancer potential of these compounds often stems from their ability to be bioreductively activated under the hypoxic conditions prevalent in solid tumors.[1] This selective activation can lead to the generation of reactive intermediates that induce cellular damage and apoptosis in cancer cells.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which nitrophenylamine derivatives exert their anticancer effects is through the induction of apoptosis.[4][5] This programmed cell death is often initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. For instance, some derivatives have been shown to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[4] Furthermore, these compounds can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.[4] Treatment with certain derivatives has been observed to cause a significant arrest of the cell cycle at the G0/G1 or G2/M phase.[4]

B. Experimental Workflow for Assessing Anticancer Activity

A robust evaluation of the anticancer potential of nitrophenylamine derivatives involves a multi-step process, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.

Caption: Workflow for evaluating the anticancer activity of nitrophenylamine derivatives.

C. Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the nitrophenylamine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control should show a significant decrease in cell viability, while the vehicle control should exhibit minimal to no effect.

D. Data Presentation: Cytotoxicity of Nitrophenylamine Derivatives

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |

| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [1] |

| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [1] |

| 4 | 2-chloro-N-(phenazin-2-yl)benzamide | K562 | Comparable to cisplatin | [5] |

| 14b | 5-((5-Nitrofuran-2-yl)allylidene) | MCF-7 | 0.85 µM | [9] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitroaromatic compounds, including nitrophenylamine derivatives, have a long history as antimicrobial agents.[2][3] Their mechanism of action is often linked to the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components.[3]

A. Mechanism of Action: Disruption of Cellular Integrity and Function

The antimicrobial activity of nitrophenylamine derivatives is generally attributed to a multi-pronged attack on microbial cells. The reduction of the nitro group produces reactive nitroso and hydroxylamine intermediates.[3] These reactive species can covalently bind to microbial DNA, leading to nuclear damage and cell death.[3] Furthermore, the lipophilicity of some derivatives allows for better interaction with microbial membranes, potentially disrupting their integrity and function.[3]

B. Experimental Workflow for Assessing Antimicrobial Activity

The evaluation of antimicrobial efficacy typically involves determining the minimum concentration of the compound required to inhibit microbial growth or to kill the microorganisms.

Caption: Workflow for evaluating the antimicrobial activity of nitrophenylamine derivatives.

C. Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to quantitatively determine the in vitro activity of an antimicrobial agent.[10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[11]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the nitrophenylamine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Self-Validation: The growth control must show distinct turbidity, and the sterility control should remain clear. The results for a standard reference antibiotic tested in parallel should fall within the expected range.

D. Data Presentation: Antimicrobial Activity of Nitrophenylamine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro-derivatives | S. aureus | 15.6–62.5 | [2][12] |

| Halogenated Nitro-derivatives | Candida sp. | 15–500 | [2][12] |

| Nitrated Benzothiazoles | P. aeruginosa | Similar to procaine penicillin | [2] |

| 2-Methyl-5-nitroaniline derivatives | Bacillus cereus, E. coli, P. aeruginosa, S. aureus | Active | [13] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain nitrophenylamine derivatives have demonstrated potent anti-inflammatory properties.[14][15][16] Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

A. Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

The anti-inflammatory effects of nitrophenylamine derivatives can be attributed to their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15] This is often achieved by inhibiting the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[14][15] By blocking these pathways, the compounds can effectively reduce the inflammatory response.

B. Experimental Workflow for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory potential typically begins with in vitro assays to screen for activity, followed by in vivo models to confirm efficacy.

Caption: Workflow for evaluating the anti-inflammatory activity of nitrophenylamine derivatives.

C. Detailed Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation.[17][18] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.[17][18]

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Heat the mixture at 57°C for 30 minutes.

-

Cooling and Buffering: Cool the tubes and add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Absorbance Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Self-Validation: A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control to validate the assay results.

D. Data Presentation: Anti-inflammatory Activity of a Nitrophenylamine Derivative

| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |

| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | Carrageenan-induced paw edema | 100 mg/kg | 57.9 | [19] |

| Voltaren (Diclofenac) | Carrageenan-induced paw edema | - | 49.9 | [19] |

| 1-nitro-2-phenylethane | Croton oil-induced ear edema | 50 mg/kg | 79.4 | [16] |

Conclusion and Future Directions

Nitrophenylamine derivatives represent a rich and versatile chemical scaffold with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of continued research and development in this area. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of novel nitrophenylamine derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, while minimizing potential toxicity. The development of targeted delivery systems and combination therapies may further unlock the full therapeutic potential of this promising class of compounds.

References

A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited materials.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdb.apec.org [pdb.apec.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bbrc.in [bbrc.in]

- 19. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

"2-Benzyloxy-3-nitrophenylamine hydrochloride" as an intermediate in heterocyclic synthesis

Application Note: 2-Benzyloxy-3-nitrophenylamine Hydrochloride in Heterocyclic Scaffolding

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (HCl salt of 2-benzyloxy-3-nitroaniline) is a high-value synthone used to access "privileged scaffolds" in medicinal chemistry, specifically 4-functionalized benzimidazoles and 5-functionalized quinoxalines .

Its structural importance lies in the 1,2,3-vicinal substitution pattern (Amino-Alkoxy-Nitro). This arrangement allows for the construction of fused heterocycles where the oxygenated substituent is positioned at the sterically sensitive 4-position (benzimidazole numbering). This position is notoriously difficult to access via electrophilic aromatic substitution of the parent heterocycle, making this intermediate a critical "de novo" building block for kinase inhibitors, PARP inhibitors, and GPCR ligands.

This guide details the synthesis, stabilization (as HCl salt), and downstream application of this compound, focusing on chemoselective reduction and cyclization protocols.[1]

Material Science & Properties

| Property | Specification | Notes |

| Compound Name | 2-Benzyloxy-3-nitrophenylamine Hydrochloride | Also: 1-amino-2-benzyloxy-3-nitrobenzene HCl |

| Free Base CAS | 89521-54-0 (Generic for isomer class; verify specific regioisomer) | The HCl salt is the preferred storage form to prevent oxidation.[2][3] |

| Precursor | 2-Amino-3-nitrophenol (CAS 603-85-0) | Commercial starting material. |

| Appearance | Yellow to orange crystalline solid | Color deepens upon free-basing or oxidation. |

| Solubility | Soluble in DMSO, DMF, MeOH (warm). | HCl salt has limited solubility in non-polar ethers. |

| Stability | Hygroscopic. Store at 2–8°C under Argon. | Protect from light to prevent nitro-group degradation. |

Strategic Utility: The "Orthogonal Protection" Platform

The benzyl group serves as a strategic "mask" for a phenol. It is robust against the basic and oxidative conditions required for heterocyclic ring formation but can be removed later via hydrogenolysis (H₂/Pd) or Lewis acids (BBr₃).

Why use this intermediate?

-

Regiocontrol: Guarantees an oxygen substituent at the 4-position of the benzimidazole core.

-

Chemoselectivity: The nitro group can be reduced to an amine without removing the benzyl group (using Fe or Sn), allowing for stepwise cyclization.

-

Diversity: Precursor to both Benzimidazoles (via aldehydes) and Quinoxalines (via 1,2-dicarbonyls).

Visualizing the Synthetic Pathway

Caption: Divergent synthesis map showing the conversion of the nitro-aniline intermediate into privileged heterocyclic scaffolds.

Detailed Protocols

Protocol A: Synthesis of 2-Benzyloxy-3-nitrophenylamine HCl

Objective: Selective O-alkylation of 2-amino-3-nitrophenol followed by salt formation.

Mechanism: The phenolic hydroxyl group is more acidic (pKa ~7-8 due to nitro group) than the aniline (pKa ~4). Using a weak base (K₂CO₃) in an aprotic solvent favors O-alkylation over N-alkylation.

Reagents:

-

2-Amino-3-nitrophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

DMF (Dimethylformamide) or Acetone (Reagent Grade)

-

HCl (4M in Dioxane)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitrophenol (10 g, 65 mmol) in DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (13.5 g, 97 mmol). The solution will darken (formation of phenoxide). Stir at RT for 15 min.[4]

-

Alkylation: Add Benzyl bromide (8.5 mL, 71 mmol) dropwise over 10 minutes.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear; the O-benzyl product (less polar) appears.

-

QC Check: If N-alkylation occurs, a spot with different Rf will appear. The O-isomer is usually the major product under these conditions.

-

-

Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a yellow/orange solid. Filter and wash copiously with water to remove DMF.

-

Salt Formation: Dissolve the crude solid in minimal EtOAc. Cool to 0°C. Add HCl in Dioxane (1.2 eq) dropwise. The hydrochloride salt will precipitate immediately.

-

Isolation: Filter the salt, wash with cold ether, and dry under vacuum.

-

Yield Target: 75-85%.

-

Protocol B: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group to generate the vicinal diamine WITHOUT cleaving the O-Benzyl ether.

Critical Note: Do NOT use catalytic hydrogenation (H₂/Pd-C) at this stage, as it will cleave the benzyl group prematurely, leading to the unstable 2-amino-3-aminophenol (prone to oxidation).

Reagents:

-

2-Benzyloxy-3-nitrophenylamine HCl (1.0 eq)

-

Iron Powder (Fe) (5.0 eq) - Must be fine powder

-

Ammonium Chloride (NH₄Cl) (10.0 eq)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step:

-

Suspension: Suspend the nitro compound (5 g) in Ethanol (40 mL) and Water (15 mL).

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.

-

Observation: The yellow color of the nitro compound will fade to a brownish slurry (iron oxides).

-

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate to dryness.

-

Use Immediately: The resulting 2-benzyloxy-1,3-phenylenediamine is sensitive to air oxidation. Proceed immediately to Protocol C.

Protocol C: Cyclization to 4-Benzyloxy-Benzimidazole

Objective: Formation of the heterocyclic core.

Reagents:

-